Ethyl 3-bromobenzo[b]thiophene-2-carboxylate
Description
Ethyl 3-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 3 and an ethyl ester group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions, bromination, or functional group interconversion strategies. For example, analogous compounds are synthesized via bromination of acetyl-substituted precursors (e.g., compound 2 in ) or cyclization of phenylacetylenes with selenium dioxide (as seen in selenophene analogs, ). The compound’s reactivity is influenced by the electron-withdrawing ester group and the bromine atom, which facilitate cross-coupling reactions or further derivatization .
Properties
Molecular Formula |
C11H9BrO2S |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
ethyl 3-bromo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
InChI Key |
RLUIYHRFSJDYFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 3-bromobenzo[b]thiophene-2-carboxylate
Bromination of Ethyl Benzo[b]thiophene-2-carboxylate
A common and direct method is the bromination of ethyl benzo[b]thiophene-2-carboxylate using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions are carefully controlled to ensure selective substitution at the 3-position.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Brominating agent | Bromine or N-bromosuccinimide (NBS) | NBS preferred for milder conditions |
| Catalyst | FeCl3 or AlCl3 | Enhances electrophilic bromination |
| Solvent | Dichloromethane (DCM), chloroform | Non-polar solvents favor selectivity |
| Temperature | 0 to room temperature | Low temperature to prevent polybromination |
| Reaction time | 1 to 4 hours | Monitored by TLC to avoid overbromination |
This method yields this compound with high regioselectivity and purity after purification by recrystallization or chromatography.
Alternative Synthetic Routes
Cyclization of Phenylacetylenes
An alternative approach involves the cyclization of substituted phenylacetylenes with selenium dioxide or other oxidizing agents to form the benzo[b]thiophene core, followed by esterification and selective bromination steps. This multi-step synthesis is useful when starting from simpler aromatic precursors.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura or Stille coupling reactions are employed to introduce the bromine substituent or to functionalize the benzo[b]thiophene core after initial formation. For example, Suzuki coupling of this compound with boronic acids enables the synthesis of biaryl derivatives, demonstrating the versatility of the brominated intermediate.
Industrial Production Considerations
In industrial settings, the synthesis is scaled up using continuous flow reactors to improve reaction control, yield, and safety. Automated systems facilitate precise temperature and reagent dosing control. Purification typically involves recrystallization or chromatographic techniques to achieve high purity standards required for pharmaceutical or materials applications.
Reaction Mechanisms and Analytical Characterization
Reaction Mechanisms
- Electrophilic Aromatic Substitution (EAS): Bromination proceeds via an electrophilic aromatic substitution mechanism, where the bromine electrophile attacks the electron-rich aromatic ring, preferentially at the 3-position due to electronic and steric effects from the ester group at position 2.
- Cross-Coupling: Palladium-catalyzed coupling involves oxidative addition of the aryl bromide, transmetallation with the boronic acid or stannane, and reductive elimination to form the biaryl bond.
Characterization Techniques
| Technique | Purpose | Typical Data/Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and purity | ¹H NMR and ¹³C NMR show characteristic shifts for benzo[b]thiophene protons and ester group |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C12H9BrO2S |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Assess conjugation and electronic transitions | Absorption maxima between 320–400 nm |
| X-ray Crystallography | Determine molecular structure and planarity | Confirms bromine substitution and ester positioning; planar benzo[b]thiophene core stabilized by intramolecular interactions |
These methods collectively confirm the structure and purity of this compound and support the regioselectivity of the bromination step.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | References |
|---|---|---|---|---|
| Direct Bromination of Ethyl Benzo[b]thiophene-2-carboxylate | Simple, selective, scalable | Requires careful control of conditions | 70–85 | |
| Cyclization of Phenylacetylenes + Bromination | Access to diverse substituents | Multi-step, longer synthesis time | 60–75 | |
| Pd-Catalyzed Cross-Coupling | High functional group tolerance, versatile | Expensive catalysts, sensitive to conditions | 65–80 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are conducted in the presence of a base such as potassium carbonate (K2CO3) in solvents like ethanol or water.
Reduction Reactions: Reducing agents like Pd/C and hydrogen gas are used under mild conditions to achieve the reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are formed as major products.
Reduction Reactions: The major product is ethyl benzo[b]thiophene-2-carboxylate.
Scientific Research Applications
Ethyl 3-bromobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Chemical Sensors: The compound is utilized in the design of fluorescent sensors for the detection of metal ions such as indium and lead.
Mechanism of Action
The mechanism of action of ethyl 3-bromobenzo[b]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation . In material science, its electronic properties enable it to participate in charge transfer processes essential for the functioning of semiconductors and OLEDs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Positional Isomers
- Ethyl 7-bromobenzo[b]thiophene-2-carboxylate (): Bromine at position 7 alters electronic distribution and steric hindrance compared to the 3-bromo derivative. This impacts reactivity in Suzuki couplings or nucleophilic substitutions.
- Ethyl 5-bromobenzo[b]thiophene-2-carboxylate (): Bromine at position 5 may enhance conjugation in the aromatic system, affecting absorption spectra and binding interactions in biological targets.
Functional Group Modifications
- Methyl 3-bromobenzo[b]thiophene-2-carboxylate (): Replacing the ethyl ester with a methyl group reduces lipophilicity (logP) and may alter metabolic stability.
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate (): The amino group at position 3 enables Schiff base formation (used in fluorescent sensors) but reduces electrophilicity compared to the bromo analog .
Heteroatom Substitution
- Ethyl 3-bromobenzo[b]selenophene-2-carboxylate (): Selenium replaces sulfur, increasing polarizability and redox activity. This enhances applications in organic electronics but may reduce stability under oxidative conditions .
Physicochemical Properties
Key data for selected compounds are summarized below:
Q & A
Q. What are the conventional and improved synthetic routes for Ethyl 3-bromobenzo[b]thiophene-2-carboxylate?
Traditional methods for synthesizing benzo[b]thiophene carboxylates often involve Cu-mediated coupling or multi-step cyclization reactions, which suffer from low yields, harsh conditions, and limited substrate scope . For example, 3-unsubstituted derivatives were synthesized via Cu-catalyzed coupling of 4-bromothiophene-3-carbaldehyde with ethyl 2-mercaptoacetate, but this approach failed for 3-bromo-substituted analogs due to inefficiency in bromine retention (Table 1, entries 1–3) . Improved Pd-catalytic protocols now enable direct synthesis of 3-hydroxy intermediates (e.g., 4a ), which can be brominated via subsequent transformations like Sandmeyer reactions (e.g., using HBr/CuBr) to introduce bromine at the 3-position .
Q. How is the structure of this compound characterized experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- UV/Vis and emission spectroscopy (e.g., λmax in DCM: 320–400 nm) to assess conjugation and substituent effects .
- X-ray crystallography to determine bond lengths, angles, and planarity. For example, the thiophene ring and adjacent groups (Br, COO⁻) in related compounds form a planar structure, stabilized by hydrogen bonds (e.g., S–H···O interactions at 2.554 Å) .
- NMR (¹H/¹³C) to verify substituent positions and purity .
Advanced Research Questions
Q. How can hydroxy-based transformations diversify this compound into functionalized derivatives?
The 3-hydroxy intermediate (4a ) serves as a versatile precursor for derivatization:
- Methylation : Reaction with MeI yields 3-methoxy derivatives (5 , 86% yield) .
- Amination : Pd-catalyzed coupling with diphenylmethanimine produces 3-amino analogs (9 , 86% yield) .
- Cross-coupling : Suzuki-Miyaura (e.g., with phenylboronic acid) or Sonogashira reactions (e.g., with ethynylbenzene) introduce aryl/alkynyl groups (10 , 11 ; >90% yields) .
These transformations enable tuning of electronic properties for applications in organic electronics or bioactive molecule synthesis.
Q. What mechanistic considerations govern bromine introduction via Sandmeyer reactions in thiophene carboxylates?
The Sandmeyer reaction (NaNO2/HBr/CuBr) converts amino groups to bromine in thiophene derivatives. Key steps include:
- Diazotization of the amino group in acidic conditions.
- Bromide displacement of the diazo intermediate, facilitated by CuBr.
For example, converting 3-amino-4-cyano-5-sulfanylthiophene-2-carboxylate to the bromo derivative achieved 50% yield after recrystallization . Side reactions (e.g., dehalogenation) must be controlled via temperature and stoichiometry adjustments.
Q. How do substituents influence the photophysical properties of 3-bromobenzo[b]thiophene-2-carboxylate derivatives?
Substituents at the 3-position significantly alter optical behavior:
- Electron-withdrawing groups (e.g., Br) redshift absorption/emission due to enhanced conjugation.
- Methoxy or methylthio groups increase fluorescence quantum yields in solid-state films (e.g., ΦF up to 0.42 for 5 ) .
- Comparative UV/Vis data (Table 3, Fig. 1) show λmax shifts from 320 nm (unsubstituted) to 380 nm (phenyl-substituted) .
Q. How can contradictory synthetic yields be resolved when optimizing Pd-catalytic protocols?
Initial Cu-catalytic attempts for brominated derivatives showed <20% yields due to poor halogen retention . Switching to Pd catalysts (e.g., Pd(PPh3)4) with optimized ligands (e.g., Xantphos) and bases (e.g., K3PO4) improved efficiency. Key parameters:
Q. What analytical methods validate the purity and stability of this compound under storage?
- HPLC-MS : Monitors degradation (e.g., de-esterification or bromine loss) under varying pH/temperature.
- TGA/DSC : Determines thermal stability (e.g., decomposition onset at >200°C) .
- Moisture sensitivity : Stored under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
